1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
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Overview
Description
1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with both a methoxyphenylsulfonyl group and a methylimidazolylsulfonyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxyphenylsulfonyl and methylimidazolylsulfonyl groups through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides and base catalysts such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl and methylimidazolyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-methoxyphenyl)sulfonyl)-4-((1H-imidazol-2-yl)sulfonyl)piperidine
- 1-((2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)morpholine
- 1-((2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)pyrrolidine
Uniqueness
1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxyphenyl and methylimidazolyl groups enhances its versatility in various applications compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-18-12-9-17-16(18)25(20,21)13-7-10-19(11-8-13)26(22,23)15-6-4-3-5-14(15)24-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTINCPBJZRIGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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